ethyl 4-(1,7-dimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
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Description
Ethyl 4-(1,7-dimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a useful research compound. Its molecular formula is C24H28N6O5 and its molecular weight is 480.525. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of ethyl 4-(1,7-dimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the therapeutic potential of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how such factors influence the action of this compound is currently unavailable .
Properties
IUPAC Name |
ethyl 4-[4,7-dimethyl-2-(2-morpholin-4-ylethyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O5/c1-4-35-22(32)17-5-7-18(8-6-17)30-16(2)15-29-19-20(25-23(29)30)26(3)24(33)28(21(19)31)10-9-27-11-13-34-14-12-27/h5-8,15H,4,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPVHSJMHJGOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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